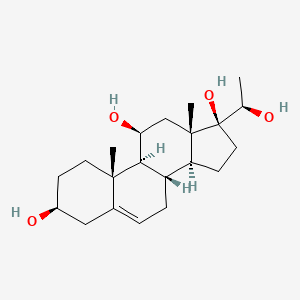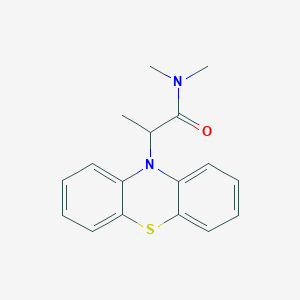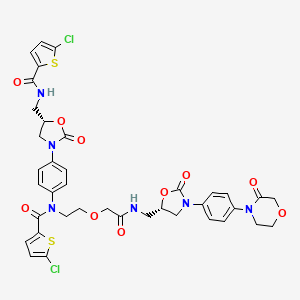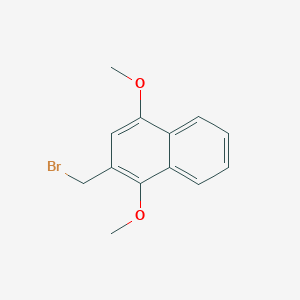
Flufenamic Acid Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flufenamic Acid Glucuronide is a derivative of Flufenamic Acid . Flufenamic Acid is an anthranilic acid derivative with analgesic, anti-inflammatory, and antipyretic properties . It is used in musculoskeletal and joint disorders and administered by mouth and topically .
Synthesis Analysis
The synthesis of Flufenamic Acid involves coordination solids of flufenamic acid (ffa), a nonsteroidal anti-inflammatory drug molecule with biologically significant cobalt and zinc along with an auxiliary N-donor ligand .Molecular Structure Analysis
The molecular structure of Flufenamic Acid consists of anthranilic acid carrying an N-(trifluoromethyl)phenyl substituent . The molecular formula of Flufenamic Acid Glucuronide is C20H18F3NO8 .Chemical Reactions Analysis
The chemical reactions of Flufenamic Acid involve glucuronidation, a process where glucuronides of various compounds are formed . This process is crucial in the metabolism of xenobiotics .Physical And Chemical Properties Analysis
The physical and chemical properties of Flufenamic Acid are influenced by its polymorphism . Nine polymorphs of Flufenamic Acid have been accessed through the use of polymer-induced heteronucleation (PIHn) and solid–solid transformation at low temperature .Mechanism of Action
Safety and Hazards
Future Directions
Future research directions include the development of kinetic models of each transacylation and hydrolysis reaction for a series of phenylacetic acid acyl glucuronides and their analogous acyl glucosides . These models may find application in drug discovery for prediction of acyl glucuronide and glucoside metabolite behavior .
properties
| { "Design of the Synthesis Pathway": "Flufenamic Acid Glucuronide can be synthesized by the reaction of Flufenamic Acid with Glucuronic Acid in the presence of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-Dimethylaminopyridine (DMAP).", "Starting Materials": [ "Flufenamic Acid", "Glucuronic Acid", "N,N'-Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Anhydrous Dichloromethane (DCM)", "Anhydrous Methanol", "Anhydrous Sodium Hydroxide (NaOH)", "Anhydrous Hydrochloric Acid (HCl)", "Diethyl Ether", "Ice" ], "Reaction": [ "Step 1: Synthesis of Flufenamic Acid Glucuronide", "a. Dissolve Flufenamic Acid (1.0 mmol) and Glucuronic Acid (1.2 mmol) in Anhydrous Dichloromethane (DCM) (10 mL) in a round-bottom flask equipped with a magnetic stirrer.", "b. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 mmol) and 4-Dimethylaminopyridine (DMAP) (0.1 mmol) to the reaction mixture and stir the reaction at room temperature for 24 hours.", "c. After completion of the reaction, filter the reaction mixture to remove the dicyclohexylurea precipitate.", "d. Concentrate the filtrate under reduced pressure to obtain a crude product.", "e. Purify the crude product by column chromatography using Diethyl Ether and Anhydrous Methanol as eluent to obtain Flufenamic Acid Glucuronide (yield: 70-80%).", "Step 2: Preparation of Sodium Salt of Flufenamic Acid Glucuronide", "a. Dissolve Flufenamic Acid Glucuronide (1.0 mmol) in Anhydrous Methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.", "b. Add Anhydrous Sodium Hydroxide (NaOH) (1.2 mmol) to the reaction mixture and stir the reaction at room temperature for 2 hours.", "c. After completion of the reaction, adjust the pH of the reaction mixture to 2-3 using Anhydrous Hydrochloric Acid (HCl).", "d. Extract the reaction mixture with Diethyl Ether (3 x 10 mL).", "e. Combine the organic layers and wash with Ice-cold Water (10 mL).", "f. Dry the organic layer over Anhydrous Sodium Sulfate (Na2SO4) and concentrate under reduced pressure to obtain the Sodium Salt of Flufenamic Acid Glucuronide (yield: 60-70%)." ] } | |
CAS RN |
87816-74-8 |
Product Name |
Flufenamic Acid Glucuronide |
Molecular Formula |
C₂₀H₁₈F₃NO₈ |
Molecular Weight |
457.35 |
synonyms |
2-[[3-(Trifluoromethyl)phenyl]amino]benzoic Acid; 2-[3-(Trifluoromethyl)anilino]benzoic Acid; 3’-Trifluoromethyldiphenylamine-2-carboxylic Acid; Fullsafe; INF 1837; Meralen; Sastridex Glucuronide; Surika Glucuronide; Tecramine Glucuronide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1144515.png)